molecular formula C6H8N4O B13769578 5,6,7,8-Tetrahydro-4(1H)-pteridinone CAS No. 49539-13-1

5,6,7,8-Tetrahydro-4(1H)-pteridinone

Cat. No.: B13769578
CAS No.: 49539-13-1
M. Wt: 152.15 g/mol
InChI Key: YMYLCENGLBCRLP-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-4(1H)-pteridinone is a heterocyclic organic compound that belongs to the class of pteridines Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-4(1H)-pteridinone can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,4,5-triaminopyrimidine with formic acid under reflux conditions can yield this compound. Another method involves the use of multi-component reactions, which are known for their efficiency and high yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-4(1H)-pteridinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pteridinone derivatives.

    Reduction: Reduction reactions can yield tetrahydropteridines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pteridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted pteridines and tetrahydropteridines, which can have significant biological activities .

Scientific Research Applications

5,6,7,8-Tetrahydro-4(1H)-pteridinone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-4(1H)-pteridinone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities. The pathways involved in these mechanisms are often related to the metabolism of folic acid and other pteridine derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 5,6,7,8-Tetrahydroquinoline
  • 5,6,7,8-Tetrahydro-4H-chromene
  • 5,6,7,8-Tetrahydro-4H-pyran

Uniqueness

5,6,7,8-Tetrahydro-4(1H)-pteridinone is unique due to its specific pteridine ring structure, which imparts distinct biological activities. Unlike other similar compounds, it has a higher affinity for certain enzymes and receptors, making it a valuable compound in medicinal chemistry and drug development .

Properties

CAS No.

49539-13-1

Molecular Formula

C6H8N4O

Molecular Weight

152.15 g/mol

IUPAC Name

5,6,7,8-tetrahydro-3H-pteridin-4-one

InChI

InChI=1S/C6H8N4O/c11-6-4-5(9-3-10-6)8-2-1-7-4/h3,7H,1-2H2,(H2,8,9,10,11)

InChI Key

YMYLCENGLBCRLP-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(N1)C(=O)NC=N2

Origin of Product

United States

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